molecular formula C6H8N2O B183335 2-Amino-6-methylpyridin-3-ol CAS No. 20348-16-7

2-Amino-6-methylpyridin-3-ol

Cat. No. B183335
CAS RN: 20348-16-7
M. Wt: 124.14 g/mol
InChI Key: WJRVHFJZHFWCMS-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

A mixture of 1.25 g. of 2-amino-3-hydroxy-6-methylpyridine, 6 g. of polyphosphoric acid and 2.0 g. benzoic acid was heated at 190°-200° C. for 10 minutes. The cooled mixture was diluted with water and basified with solid sodium bicarbonate. The resulting precipitate was collected and recrystallized from ether to give 5-methyl-2-phenyloxazolo[4,5-b]pyridine, m.p. 148°-149° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[C:10](O)(=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O.C(=O)(O)[O-].[Na+]>[CH3:9][C:4]1[N:3]=[C:2]2[N:1]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[O:8][C:7]2=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1O)C
Step Two
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.25 g
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=N1)N=C(O2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.